methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Description
Methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one belongs to a class of polycyclic heteroaromatic compounds characterized by a fused benzimidazole and isoquinolinone core. These derivatives are typically synthesized via condensation reactions (e.g., naphthalene dicarboxylic anhydride with diamines), Suzuki coupling for polymer applications , or nucleophilic substitution for functional group introduction . The methyl group likely enhances solubility or modulates electronic properties, as seen in related compounds with alkyl or alkoxy substituents .
Properties
CAS No. |
67920-93-8 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
17-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-9-10-13-17-12(11)5-4-6-14(17)19(22)21-16-8-3-2-7-15(16)20-18(13)21/h2-10H,1H3 |
InChI Key |
RNAVNJJFQSEMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization Using Acidic Alumina Catalyst
This method involves the reaction of naphthalene-1,8-dicarboxylic anhydride with an appropriate aromatic o-phenylenediamine under microwave irradiation in the presence of acidic alumina as a solid support catalyst.
- Procedure : A stoichiometric mixture (1:1) of naphthalene-1,8-dicarboxylic anhydride and the aromatic diamine is subjected to microwave irradiation for 7–9 minutes.
- Catalyst : Acidic alumina acts as a mild, selective catalyst.
- Yield and Selectivity : This method yields the target benzimidazoisoquinolinone compound in over 90% yield with high selectivity for a single isomer.
- Advantages : The reaction is rapid, environmentally friendly (solid support, no solvents), and provides high purity products after simple isolation and purification steps.
- Characterization : Products are confirmed by infrared spectroscopy, melting point determination, and thin-layer chromatography compared with literature standards.
Table 1: Representative Yields of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-ones Prepared by Microwave-Assisted Acidic Alumina Catalysis
| Substituent on Diamine or Anhydride | Reaction Time (min) | Yield (%) | Selectivity |
|---|---|---|---|
| Parent compound (no substituent) | 7 | >90 | Single isomer |
| Diamine with methyl substituent | 8 | 88 | Single isomer |
| Anhydride with halogen substituent | 9 | 85 | Single isomer |
This method was reported by Pourjavadi and Marandi (2004), highlighting its efficiency for synthesizing fluorescent benzimidazoisoquinolinones.
Multi-step Suzuki Coupling Reactions
Another synthetic approach involves multi-step palladium-catalyzed Suzuki cross-coupling reactions starting from halogenated naphthalic anhydrides and boronic acid derivatives.
- Key Steps :
- Initial halogenated 1,8-naphthalic anhydride derivatives undergo Suzuki coupling with aryl or heteroaryl boronic acids.
- Subsequent cyclization and functional group transformations yield substituted this compound derivatives.
- Challenges :
- One-pot Suzuki coupling attempts often fail due to incomplete reaction or side products.
- Requires careful purification due to close retention factors of intermediates and products.
- Reaction Conditions :
- Palladium tetrakis(triphenylphosphine) as catalyst.
- Potassium carbonate as base.
- Solvent mixture of tetrahydrofuran and water.
- Yields :
- Intermediate products isolated in yields around 70%.
- Final compounds obtained after multiple purification steps.
Table 2: Summary of Suzuki Coupling-Based Synthesis
| Step | Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-iodo-4-bromo-1,8-naphthalic anhydride + 2,5-dimethylthiophene-3-boronic acid | Pd(PPh3)4, K2CO3, THF/H2O | ~70 | Intermediate isolation |
| 2 | Intermediate + 5-methyl-2-phenylthiazole-4-boronic acid | Pd(PPh3)4, K2CO3, THF/H2O | Variable | Final product formation |
This method is suitable for synthesizing photochromic derivatives of this compound and allows for structural diversification.
Comparative Analysis of Preparation Methods
| Feature | Microwave-Assisted Acidic Alumina Method | Multi-step Suzuki Coupling Method |
|---|---|---|
| Reaction Time | Minutes (7–9 min) | Hours to days (multi-step) |
| Catalyst | Acidic alumina (solid support) | Pd(PPh3)4 (palladium complex) |
| Yield | High (>90%) | Moderate (~70% for intermediates) |
| Selectivity | High, single isomer | Moderate, requires purification |
| Scalability | Suitable for rapid small to medium scale | More complex, suitable for diverse derivatives |
| Environmental Impact | Mild, solvent-free conditions | Uses organic solvents and metal catalyst |
| Product Diversity | Limited to substituents on diamine/anhydride | High, allows for aryl/heteroaryl substitution |
Summary and Recommendations
- The microwave-assisted synthesis using acidic alumina is the most efficient and selective method for preparing this compound and its simple derivatives, offering rapid reaction times and high yields.
- The Suzuki coupling-based multi-step synthesis is advantageous when structural diversity and functionalization with various aryl groups are desired, albeit with longer reaction times and more complex purification.
- For applications requiring fluorescent properties with minimal synthetic complexity, the microwave method is preferred.
- For photochromic or electronically diverse derivatives, the Suzuki coupling approach is recommended.
Chemical Reactions Analysis
Suzuki Coupling Reactions
This compound serves as a substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of aryl/heteroaryl groups. A representative synthesis pathway involves:
Key Findings :
-
Sequential Suzuki reactions allow regioselective functionalization at positions 2 and 3.
-
Steric hindrance from bulky substituents reduces yields (e.g., 30% vs. 70% for smaller groups) .
Electrophilic Substitution
The electron-rich aromatic system undergoes electrophilic reactions, with bromination being well-documented:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Al₂O₃, microwave irradiation (0.15 h) | 3-Bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one | 98% |
Mechanistic Insight :
-
Microwave-assisted bromination enhances reaction efficiency by reducing time and improving regioselectivity.
Nucleophilic Additions
The carbonyl group at position 7 participates in nucleophilic reactions:
Structural Impact :
-
Methoxymethylation increases solubility and modifies photophysical properties for optoelectronic applications .
Photochromic Transformations
Derivatives of this compound exhibit reversible photochromism under UV/visible light:
| Derivative | λ_max (O-form) | λ_max (C-form) | Reversibility | Source |
|---|---|---|---|---|
| 2,3-(Bis-2,5-dimethylthiophenyl) | 365 nm | 530 nm | Full (ethyl acetate) | |
| 2,3-(Bis-5-methyl-2-phenylthiazolyl) | 365 nm | 530 nm | Full (ethyl acetate) |
Applications :
Biological Activity via Aryl Hydrocarbon Receptor (AhR) Interaction
Methyl substitution enhances AhR binding affinity:
| Modification | AhR Activation EC₅₀ | Biological Outcome | Source |
|---|---|---|---|
| 10-Methyl derivative | 0.8 nM | Anticancer activity (resistant cell lines) |
Mechanism :
-
The methyl group at position 10 stabilizes hydrophobic interactions within the AhR ligand-binding domain.
Analytical Characterization
HPLC methods for reaction monitoring:
| Column | Mobile Phase | Retention Time (min) | Application | Source |
|---|---|---|---|---|
| Newcrom R1 (C18) | Acetonitrile/H₂O/H₃PO₄ (gradient) | 8.2 | Impurity profiling, pharmacokinetics |
Conditions :
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Research has indicated that derivatives of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one exhibit promising anticancer activities. The compound acts primarily as an aryl hydrocarbon receptor (AhR) agonist , which can lead to:
- Cell Cycle Arrest : Induces cell cycle arrest at specific phases in cancer cells.
- Induction of Apoptosis : Triggers programmed cell death through various signaling pathways.
Case Study: Triple-Negative Breast Cancer
A notable study demonstrated that specific derivatives of this compound inhibited the proliferation of triple-negative breast cancer cells. The derivatives activated AhR pathways and showed effective inhibition with IC50 values indicating minimal toxicity to normal cells. This selectivity highlights their therapeutic potential against aggressive cancer types without harming healthy tissues .
Analytical Applications
Separation Techniques
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The following conditions are recommended for optimal separation:
- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.
- Column Type : Newcrom R1 HPLC column for reverse-phase applications.
This method is scalable and suitable for isolating impurities in preparative separation, making it valuable for pharmacokinetic studies .
Industrial Applications
Beyond its medicinal applications, this compound has potential uses in the dye industry due to its fluorescence properties. Its derivatives can be utilized in the development of fluorescent dyes for synthetic fibers, enhancing color and dyeing properties .
Mechanism of Action
The mechanism of action of methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzimidazoisoquinolinone core allows diverse functionalization, influencing physicochemical properties and applications. Key derivatives and their characteristics are compared below:
Chloro-Substituted Derivatives
- 10-Chloro-7H-benzimidazo... (10-Cl-BBQ): Application: High-affinity aryl hydrocarbon receptor (AhR) ligand, inducing regulatory T cells (Tregs) at nanomolar concentrations . Stability: Rapidly metabolized in vivo but retains efficacy in immunosuppression . Synthesis: Derived from nitration and chlorination of the parent compound .
Nitro- and Hydroxy-Substituted Derivatives
- 2-Hydroxy-3-nitro-7H-benzimidazo... (TIM-063): Application: CaMKK/AAK1 kinase inhibitor; immobilized on Kinobeads for target identification . Performance: Inhibits AAK1 with IC₅₀ < 1 µM; structural analogs (e.g., TIM-098a) show improved specificity . Synthesis: Cyclization of nitro-substituted naphthalene anhydrides with diamines .
Methylthio-Substituted Derivatives
- 10-(Methylthio)-7H-benzimidazo...: Application: Anti-inflammatory candidate via triazole-quinoline hybridization . Synthesis: Reaction of naphthalic anhydride with methylthio-containing nucleophiles .
Bromo-Substituted Derivatives
- 4-Bromo-7H-benzimidazo... :
Methoxy-Substituted Derivatives
- 9-Methoxy-7H-benzimidazo... (MBIQO) :
Acetyl-Substituted Derivatives
- 3-Acetyl-7H-benzimidazo... :
Aryl-Substituted Derivatives
- 10,11-Bis-(4-diphenylamino-phenyl)-7H-benzimidazo...: Multifunctionality: Exhibits aggregation-induced emission (AIE), mechanochromic luminescence (MCL), and thermally activated delayed fluorescence (TADF) . Design Strategy: Steric hindrance from aryl groups disrupts π-stacking, enabling stimuli-responsive emission .
Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Q. What are the recommended synthetic routes for methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step condensation reactions involving substituted benzimidazole and isoquinoline precursors. For example, derivatives with methoxy or alkyl groups are synthesized using nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C). Yield optimization requires strict control of stoichiometry and reaction time, as over-substitution can lead to byproducts like desethyl impurities . Column chromatography (petroleum ether/ethyl acetate, 7:1) is commonly used for purification, with yields ranging from 63% to 85% depending on substituent complexity .
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
Solubility is measured in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4) via UV-Vis spectroscopy. Stability under physiological conditions is assessed using HPLC to monitor degradation products over 24–72 hours. For example, derivatives with electron-withdrawing groups exhibit enhanced stability (e.g., trifluoromethyl-substituted analogs show <5% degradation at 37°C after 48 hours) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.002 Å) and confirms fused aromatic systems .
- NMR spectroscopy : NMR (400 MHz, CDCl) identifies substituent patterns (e.g., methyl protons at δ 2.1–2.3 ppm; aromatic protons at δ 7.5–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., 300.09000 for CHNO) validates molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of this compound derivatives?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) correlate substituent effects with absorption/emission spectra. For instance, methoxy groups at position 10 redshift absorption maxima () by ~20 nm due to electron-donating effects . Time-dependent DFT (TD-DFT) further predicts charge-transfer transitions in fluorinated analogs, aiding in designing optoelectronic materials.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Compare IC values using standardized assays (e.g., MTT for cytotoxicity).
- Metabolic interference analysis : Use CYP450 inhibition assays to identify false positives from promiscuous binding .
- Structural analogs : Test methyl vs. ethyl substituents to isolate steric/electronic contributions to activity. For example, 11-methyl derivatives show 3-fold higher antifungal activity than non-methylated analogs .
Q. How can substituent effects on the π-conjugated system be quantified for structure-activity relationship (SAR) studies?
- Hammett constants : Correlate σ values of substituents (e.g., -OCH: σ = -0.27; -CF: σ = +0.54) with redox potentials.
- Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials (e.g., 1.2–1.5 V vs. Ag/AgCl) influenced by electron-donating/withdrawing groups .
- Theoretical indices : Calculate HOMO-LUMO gaps (e.g., 3.2–3.8 eV) to predict charge-carrier mobility in organic semiconductors .
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using a central composite design. For example, a 5-level DoE reduced yield variability from ±15% to ±3% in benzimidazo-isoquinoline synthesis .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Methodological Guidelines
Q. How to address low reproducibility in spectral data for this compound?
- Standardize solvent systems : Use deuterated solvents (CDCl, DMSO-d) and calibrate NMR spectrometers with internal standards (e.g., TMS).
- Control crystallization conditions : Slow evaporation (CHCl/hexane, 1:2) ensures uniform crystal packing for X-ray studies .
Q. What statistical frameworks are suitable for analyzing contradictory bioactivity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
